A Technical Guide to the Chemical Properties of High Molecular Weight Phthalates: Di-isodecyl Phthalate (DIDP) and Di-isononyl Phthalate (DINP)
A Technical Guide to the Chemical Properties of High Molecular Weight Phthalates: Di-isodecyl Phthalate (DIDP) and Di-isononyl Phthalate (DINP)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Isodecyl nonyl phthalate" does not correspond to a single, well-defined chemical substance in common scientific literature and databases. It is likely a reference to a mixed phthalate ester or, more commonly, a conflation of two widely used high molecular weight phthalates: Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP). Both DIDP and DINP are not single molecules but rather complex mixtures of isomers. This guide provides a comprehensive overview of the chemical properties of DIDP and DINP, presenting data in a structured format for easy comparison, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.
Phthalates are diesters of phthalic acid, primarily used as plasticizers to increase the flexibility of polyvinyl chloride (PVC). High molecular weight phthalates, such as DIDP and DINP, are characterized by having seven or more carbon atoms in their alcohol side chains, which gives them greater permanency and durability in products.[1] They are integral components in a vast array of consumer and industrial products, including electrical wiring, automotive interiors, flooring, and roofing materials.[1]
This technical guide will delve into the specific chemical and physical characteristics of DIDP and DINP, providing researchers and drug development professionals with the foundational knowledge necessary for their work.
Chemical Identity and Nomenclature
Di-isodecyl phthalate (DIDP) is a mixture of chemical compounds resulting from the esterification of phthalic acid with isomeric decyl alcohols.[2] The specific isomeric composition can vary depending on the manufacturing process.
Di-isononyl phthalate (DINP) is similarly a mixture of various isononyl esters of phthalic acid.[3] It is a complex mixture of isomers with branched isononyl chains.
It is crucial for researchers to be aware of the isomeric complexity of these substances, as it can influence their physical, chemical, and toxicological properties.
Comparative Chemical Properties of DIDP and DINP
The following tables summarize the key chemical and physical properties of Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP). These values represent typical data and may vary depending on the specific isomeric mixture.
Table 1: General and Physical Properties
| Property | Di-isodecyl phthalate (DIDP) | Di-isononyl phthalate (DINP) |
| Molecular Formula | C₂₈H₄₆O₄ | C₂₆H₄₂O₄ |
| Molar Mass | 446.67 g/mol [2] | 418.61 g/mol [4] |
| Appearance | Colorless, oily liquid[5] | Colorless, oily liquid[1][3] |
| Odor | Mild[5] | Slight ester odor |
| Density | 0.965 g/cm³ at 20 °C | 0.972 - 0.977 g/mL at 20 °C[4] |
| Melting Point | -50 °C[2][6] | Approximately -48 °C |
| Boiling Point | >250 °C at 101.3 kPa[6] | 252 - 267 °C |
Table 2: Solubility and Partitioning
| Property | Di-isodecyl phthalate (DIDP) | Di-isononyl phthalate (DINP) |
| Water Solubility | 0.095 µg/L at 25 °C | 0.2 mg/L at 20 °C (experimental)[7] |
| log Kow (Octanol-Water Partition Coefficient) | 9.87 | 9.026 (estimated)[7] |
Table 3: Thermal and Flammability Properties
| Property | Di-isodecyl phthalate (DIDP) | Di-isononyl phthalate (DINP) |
| Flash Point | 225 °C (Method: ASTM D 93)[6] | 215 °C (Closed Cup) |
| Autoignition Temperature | >400 °C[6] | 400 °C[4] |
| Vapor Pressure | <0.00001 kPa at 20 °C | 5.4 x 10⁻⁶ mmHg at 25 °C (estimated)[7] |
Experimental Protocols
The determination of the chemical properties listed above is governed by standardized experimental protocols. Below are brief descriptions of the methodologies for key experiments.
Density Measurement (ASTM D4052)
The density of liquid phthalates is typically determined using the ASTM D4052 standard test method . This method employs a digital density meter that measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample. The instrument uses this change in frequency, along with calibration data, to calculate the density of the liquid. The test is performed at a controlled temperature, and a small sample volume (approximately 1-2 mL) is required.
Water Solubility (OECD 105)
The OECD Guideline for the Testing of Chemicals, Section 105 , outlines the "Water Solubility" test. For substances with low solubility like DIDP and DINP, the column elution method is often employed. In this method, a solid support material in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.
Vapor Pressure (OECD 104)
The OECD Guideline for the Testing of Chemicals, Section 104 , describes the "Vapour Pressure" test. For low-volatility substances like DIDP and DINP, the effusion method (Knudsen effusion) or a gas saturation method is suitable. In the gas saturation method, a stream of inert gas is passed through or over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.
Metabolic Pathways and Experimental Workflows
The metabolism of DIDP and DINP is a critical area of research for understanding their potential biological effects. The following diagrams, generated using the DOT language, illustrate the metabolic pathways and a typical experimental workflow for studying phthalate metabolism.
Metabolic Pathway of High Molecular Weight Phthalates
The metabolism of DIDP and DINP proceeds through a series of enzymatic reactions, primarily in the liver. The initial step is the hydrolysis of one of the ester linkages to form the monoester metabolite. This is followed by further oxidation of the alkyl side chain.
Caption: Generalized metabolic pathway of DIDP and DINP in humans.
Experimental Workflow for In Vitro Phthalate Metabolism Study
Studying the metabolism of phthalates in a laboratory setting often involves in vitro experiments using liver microsomes, which contain a high concentration of metabolic enzymes.
Caption: A typical workflow for an in vitro phthalate metabolism assay.
Conclusion
Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP) are complex isomeric mixtures with distinct chemical properties that make them suitable for a wide range of industrial applications. This technical guide has provided a comparative summary of their key chemical and physical characteristics, outlined the standardized experimental protocols for their determination, and visualized their metabolic pathways and a common experimental workflow. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is fundamental for accurate risk assessment, the development of analytical methods, and the investigation of their biological interactions. The isomeric nature of these substances should always be a consideration in experimental design and data interpretation.
References
- 1. oecd.org [oecd.org]
- 2. OECD 105 - Phytosafe [phytosafe.com]
- 3. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 4. Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
